

6-Hydroxyflavone-beta-D-glucoside and its aglycone 6-hydroxyflavone

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Compound of Interest

Compound Name: 6-Hydroxyflavone-beta-D-glucoside

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An In-depth Technical Guide to 6-Hydroxyflavone and its Glucoside, **6-Hydroxyflavone-beta-D-glucoside**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyflavone and its corresponding beta-D-glucoside. It covers their chemical properties, diverse biological activities, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among them, 6-hydroxyflavone, a monohydroxylated flavone, and its glycosidic form, **6-hydroxyflavone-beta-D-glucoside**, have garnered significant interest in the scientific community. 6-hydroxyflavone is found in plants such as *Barleria prionitis* and *Crocus*[1]. These compounds have demonstrated a variety of pharmacological effects, including anti-inflammatory, anxiolytic, and osteogenic properties, making them promising candidates for further investigation in drug discovery and development. This guide synthesizes the current knowledge on these two molecules, offering a technical resource for researchers in the field.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-hydroxyflavone and its glucoside is fundamental for their study, from designing experiments to interpreting biological data.

Property	6-Hydroxyflavone	6-Hydroxyflavone-beta-D-glucoside
IUPAC Name	6-hydroxy-2-phenylchromen-4-one[2]	2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
Synonyms	6-Monohydroxyflavone, 6-Hydroxy-2-phenyl-4-benzopyrone[1]	6-O-beta-D-glucosyl-6-hydroxyflavone
Molecular Formula	C ₁₅ H ₁₀ O ₃ [2]	C ₂₁ H ₂₀ O ₈ [4][5]
Molecular Weight	238.24 g/mol	400.38 g/mol [4][5]
CAS Number	6665-83-4[1]	20594-05-2[5]
Appearance	Powder[4]	Powder[4]
Solubility	Soluble in DMSO	Data not widely available, but glycosylation generally increases water solubility.

Biological Activities and Mechanisms of Action

6-Hydroxyflavone exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic applications. The presence of the glucoside moiety in **6-hydroxyflavone-beta-D-glucoside** primarily influences its bioavailability and metabolism, with the aglycone, 6-hydroxyflavone, being the primary bioactive form after hydrolysis.

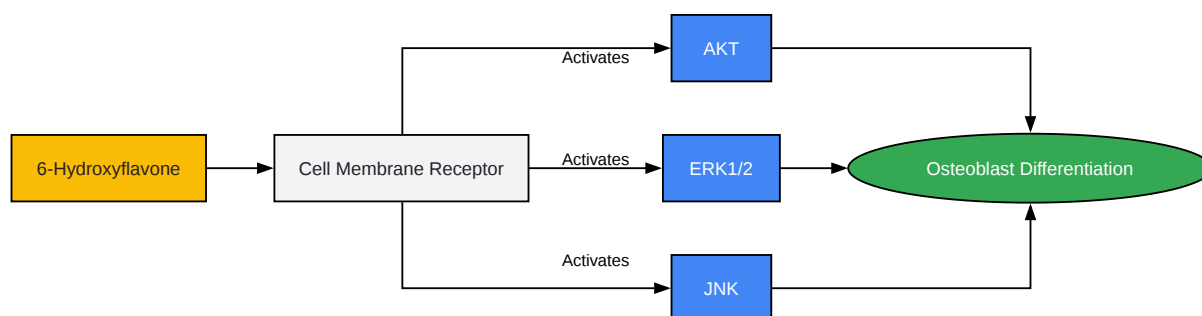
Anti-inflammatory Activity

6-hydroxyflavone has demonstrated potent anti-inflammatory effects. It inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in kidney mesangial cells, with an IC₅₀ value of 1.7 μ M.[6][7] Interestingly, its methoxylated derivative, 6-methoxyflavone, is even more potent, with an IC₅₀ of 192 nM.[7][8] The anti-inflammatory mechanism of 6-methoxyflavone involves the inhibition of the downstream inducible NO synthase (iNOS).[8][9]

Osteogenic Effects

This flavonoid promotes the differentiation of osteoblasts. In MC3T3-E1 cells, 6-hydroxyflavone increases the activity of alkaline phosphatase (ALP) and enhances calcium deposition without affecting cell viability at concentrations up to 50 μ M.[8] This osteogenic activity is mediated through the activation of several key signaling pathways.

- **Signaling Pathway Activation:** 6-hydroxyflavone activates the AKT, ERK 1/2, and JNK signaling pathways in MC3T3-E1 cells, which are crucial for osteoblast differentiation and bone formation.[6][8]



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Caption: Osteogenic signaling cascade of 6-hydroxyflavone.

Anxiolytic Effects

6-hydroxyflavone exhibits anti-anxiety properties by acting on the central nervous system. It enhances the GABA-induced current through the benzodiazepine sites of γ -aminobutyric acid (GABA-A) receptors.[6] Notably, it shows a preference for the α 2 and α 3 subtypes of the

GABA-A receptor, which are known to play a role in mediating anxiolysis.[6] In mouse models, oral administration of 6-hydroxyflavone has demonstrated clear anti-anxiety effects.[6]

Nephroprotective and Hepatoprotective Effects

The compound has shown protective effects on organs. In a rat model of cisplatin-induced nephrotoxicity, 6-hydroxyflavone significantly attenuated detrimental changes in body weight and serum levels of creatinine and urea.[6] It has also been investigated for its hepatoprotective effects against cisplatin-induced liver damage in rats.[8]

Anticancer Activity

6-hydroxyflavone has shown antiproliferative activity against certain cancer cell lines. For instance, it exhibited an IC₅₀ of 3.4 μ M against the MDA-MB-231 breast cancer cell line.[10] It also showed activity against leukemia cell lines HL-60 and MOLT-4 with IC₅₀ values of 2.8 μ M and 6.3 μ M, respectively.[10]

Other Activities

- **Cytochrome P450 Inhibition:** It is a noncompetitive inhibitor of cytochrome P450 2C9[1].
- **Antibacterial Activity:** Flavones, in general, exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial membrane permeability[8][11].
- **Antiasthmatic Effects:** 6-hydroxyflavone induces tracheal relaxation, which appears to be related to the blockade of calcium channels and the production of NO and cGMP[12].

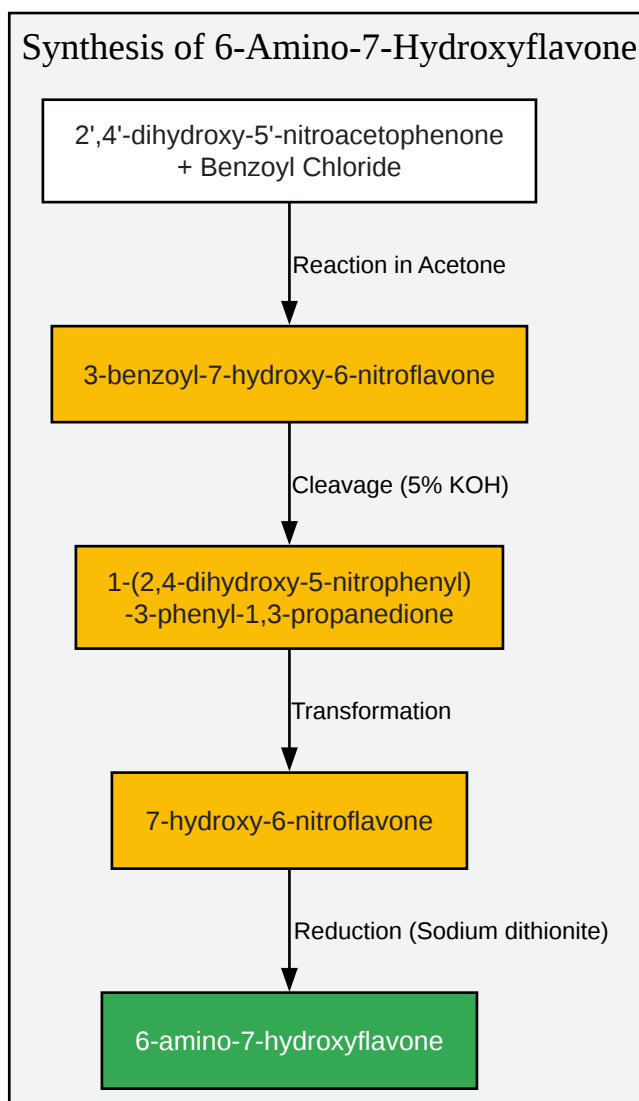
Quantitative Biological Data Summary

Biological Activity	Model System	Endpoint	Result
Anti-inflammatory	HBZY-1 rat mesangial cells	LPS-induced NO production	IC50: 1.7 μ M[6][7]
Antiproliferative	MDA-MB-231 (breast cancer)	Cell Viability	IC50: 3.4 μ M[10]
Antiproliferative	HL-60 (leukemia)	Cell Viability	IC50: 2.8 μ M[10]
Antiproliferative	MOLT-4 (leukemia)	Cell Viability	IC50: 6.3 μ M[10]
Toxicology	Mice	Acute toxicity	LD50 > 2,000 mg/kg[12]

Synthesis and Isolation

Synthesis

A novel synthesis approach for a derivative, 6-amino-7-hydroxyflavone, has been described. This multi-step process involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride, followed by cleavage and transformation into 7-hydroxy-6-nitroflavone, and a final reduction step to yield the target compound[13]. The synthesis of **6-hydroxyflavone-beta-D-glucoside** can be achieved from precursors such as 7-Hydroxyisoflavone and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide[14].



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Caption: Synthesis workflow for a 6-hydroxyflavone derivative.

Isolation

6-Hydroxyflavone-beta-D-glucoside, as a flavonoid glycoside, is typically isolated from plant sources. A general procedure involves:

- **Extraction:** Plant material is powdered and defatted (e.g., with petroleum ether), followed by extraction with a polar solvent like ethanol[15].

- Partitioning: The concentrated extract is partitioned between different solvents (e.g., diethyl ether and water, then ethyl acetate) to separate compounds based on polarity[15].
- Chromatography: The resulting fractions are subjected to column chromatography (e.g., using Sephadex LH-20 or silica gel) with a gradient of solvents to isolate the individual compounds[15][16]. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for purifying flavonoid glycosides from crude extracts[17].

Experimental Protocols

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

This protocol is adapted from studies on kidney mesangial cells[7][18].

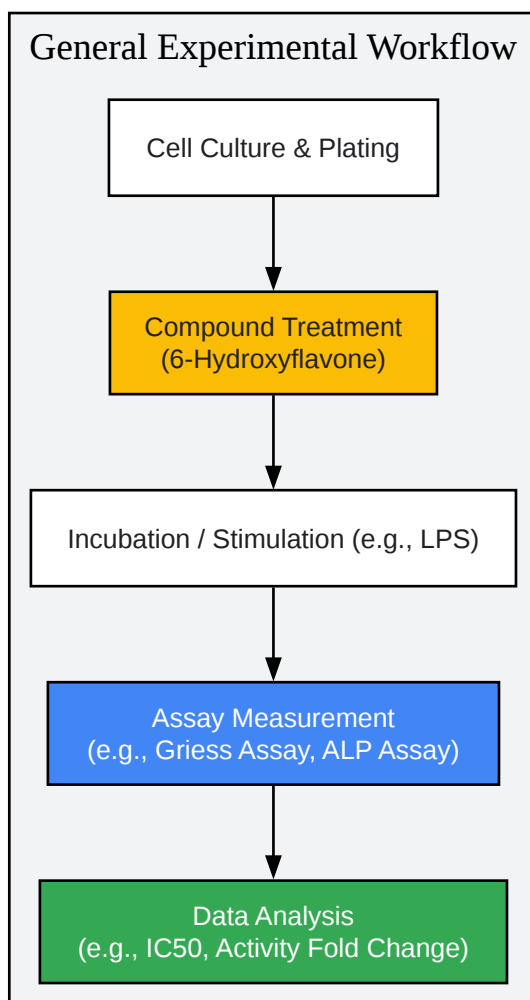
- Cell Culture: Culture rat kidney mesangial cells (HBZY-1) in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Plating: Seed the cells in 96-well plates at a density of 2×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 6-hydroxyflavone (e.g., 0-200 µM) for 12 hours.
- Stimulation: Induce inflammation by adding 10 ng/mL of lipopolysaccharide (LPS) to each well (except for the negative control).
- Incubation: Incubate the plates for 48 hours.
- Nitrite Measurement (Griess Assay):
 - Collect 50 µL of the culture supernatant from each well.
 - Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

- Incubate for another 10 minutes at room temperature.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC50 value using dose-response curve analysis.

Protocol for Osteoblast Differentiation Assay (ALP Activity)

This protocol is based on studies using MC3T3-E1 cells[6][8].

- Cell Culture: Culture MC3T3-E1 osteoblastic cells in α -MEM supplemented with 10% FBS and antibiotics.
- Cell Plating: Seed cells in 24-well plates at a density of 5×10^4 cells/well.
- Treatment: Once confluent, replace the medium with a differentiation medium (containing 50 μ g/mL ascorbic acid and 10 mM β -glycerophosphate) and add various concentrations of 6-hydroxyflavone (e.g., 0-40 μ M).
- Incubation: Culture the cells for 4-7 days, changing the medium every 2-3 days.
- Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
- ALP Activity Measurement:
 - Add an aliquot of the cell lysate to a p-nitrophenyl phosphate (pNPP) substrate solution.
 - Incubate at 37°C for 30 minutes.
 - Stop the reaction by adding NaOH.
- Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).



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Caption: A generalized workflow for in vitro cell-based assays.

Conclusion and Future Perspectives

6-Hydroxyflavone and its glucoside are natural compounds with significant and diverse pharmacological potential. The aglycone, 6-hydroxyflavone, demonstrates robust anti-inflammatory, osteogenic, anxiolytic, and anticancer activities through the modulation of key cellular signaling pathways. While the glucoside primarily serves as a natural prodrug, its pharmacokinetic properties are crucial for the in vivo efficacy of the aglycone.

Future research should focus on several key areas:

- **In Vivo Efficacy:** More extensive in vivo studies are needed to validate the therapeutic potential of these compounds for diseases such as osteoporosis, anxiety disorders, and inflammatory conditions.
- **Pharmacokinetics and Bioavailability:** A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of both the glucoside and the aglycone is essential for clinical translation.
- **Structure-Activity Relationship (SAR):** Further exploration of derivatives, such as the highly potent 6-methoxyflavone, could lead to the development of new therapeutic agents with improved efficacy and selectivity.
- **Mechanism of Action:** Deeper mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

In conclusion, 6-hydroxyflavone and its beta-D-glucoside represent a promising scaffold for the development of novel therapeutics. This guide provides a foundational resource to support and stimulate further research in this exciting area.

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